1-[4-(Aminomethyl)phenyl]piperidin-2-one CAS 444002-98-6 properties
1-[4-(Aminomethyl)phenyl]piperidin-2-one CAS 444002-98-6 properties
The following technical guide details the properties, synthesis, and applications of 1-[4-(Aminomethyl)phenyl]piperidin-2-one (CAS 444002-98-6). This document is structured for researchers and process chemists involved in medicinal chemistry and drug development.
CAS Registry Number: 444002-98-6 Chemical Family: N-Aryl Piperidinones / Benzylamines Role: Advanced Intermediate, Pharmacophore Building Block, Impurity Reference Standard[1]
Executive Summary & Chemical Identity
1-[4-(Aminomethyl)phenyl]piperidin-2-one is a bifunctional heterocyclic building block characterized by a piperidin-2-one (δ-valerolactam) ring N-linked to a phenyl group, which bears a para-aminomethyl substituent.
Its structural significance lies in its dual functionality: the lactam ring serves as a rigid, polar scaffold often used to mimic peptide bonds or interact with the S4 pocket of serine proteases (e.g., Factor Xa), while the primary benzylamine provides a reactive handle for amide coupling, reductive amination, or sulfonylation, facilitating the construction of complex bioactive molecules.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Exact Mass | 204.1263 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Predicted) | ~9.2 (Primary Amine), ~-0.5 (Lactam Nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Rotatable Bonds | 2 (C-N bond between rings, C-C bond to amine) |
Synthetic Pathways and Process Chemistry[2][4][5]
The synthesis of CAS 444002-98-6 typically follows a convergent route. The most robust industrial approach involves the construction of the N-aryl lactam core followed by the chemoselective reduction of a nitrile precursor.[2] This strategy avoids the potential over-alkylation issues associated with direct alkylation of the benzylamine.[2]
Core Synthetic Strategy: The Nitrile Reduction Route
This pathway ensures high fidelity of the lactam ring while generating the primary amine in the final step.[2]
Step 1: N-Arylation / Lactam Formation The synthesis begins with 4-iodobenzonitrile or 4-bromobenzonitrile . A copper-catalyzed Goldberg reaction or a palladium-catalyzed Buchwald-Hartwig amidation is employed to couple the aryl halide with piperidin-2-one (δ-valerolactam). Alternatively, 4-cyanoaniline can react with 5-chlorovaleroyl chloride followed by intramolecular cyclization.
Step 2: Chemoselective Reduction The resulting intermediate, 1-(4-cyanophenyl)piperidin-2-one , undergoes catalytic hydrogenation. Raney Nickel or Palladium on Carbon (Pd/C) is used under a hydrogen atmosphere.[2] Ammonia or acetic anhydride is often added to suppress the formation of secondary amine dimers (dimerization).[2]
Reaction Mechanism Visualization
The following Graphviz diagram illustrates the logical flow of this synthetic pathway, highlighting the critical intermediate.
Figure 1: Convergent synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one via nitrile reduction.
Detailed Experimental Protocols
The following protocols are derived from standard methodologies for N-aryl lactam synthesis and nitrile reduction, adapted for this specific scaffold.
Protocol A: Synthesis of Intermediate 1-(4-cyanophenyl)piperidin-2-one
Reagents: 4-Bromobenzonitrile (1.0 eq), Piperidin-2-one (1.2 eq), CuI (0.1 eq), N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane.[2]
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Charge: To a dry reaction vessel equipped with a condenser, add 4-bromobenzonitrile, piperidin-2-one, and K₂CO₃.
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Inert: Evacuate and backfill with Argon (3 cycles).
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Catalyst: Add CuI and DMEDA followed by anhydrous 1,4-Dioxane.
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Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC or HPLC for consumption of aryl halide.[2]
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Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.[2] Wash the pad with EtOAc.[2]
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Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the solid nitrile intermediate.[2]
Protocol B: Reduction to 1-[4-(Aminomethyl)phenyl]piperidin-2-one
Reagents: 1-(4-cyanophenyl)piperidin-2-one (1.0 eq), Raney Nickel (50% wt/wt slurry), 7N NH₃ in Methanol.
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Preparation: Dissolve the nitrile intermediate in 7N NH₃/MeOH solution. (Ammonia is critical to prevent secondary amine formation).[2]
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Hydrogenation: Transfer to a hydrogenation autoclave. Add washed Raney Nickel catalyst carefully (Pyrophoric risk).[2]
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Reaction: Pressurize to 40–60 psi H₂ and stir at room temperature for 6–12 hours.
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Filtration: Filter the reaction mixture through a celite bed under an inert atmosphere (Argon) to remove the catalyst. Do not let the catalyst dry out.[2]
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Isolation: Concentrate the filtrate under reduced pressure.
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Salt Formation (Optional): To improve stability, treat the crude amine with 1.0 eq of HCl in dioxane to precipitate the hydrochloride salt, which is more stable for storage.
Analytical Characterization & Quality Control
To ensure the integrity of the building block for downstream applications, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ¹H NMR (DMSO-d₆) | Characteristic singlet at ~3.7 ppm (-CH₂-NH₂). Aromatic doublet pair. Lactam multiplets. |
| Identity (MS) | LC-MS (ESI+) | [M+H]⁺ = 205.13 ± 0.5 |
| Purity | HPLC (C18, ACN/H₂O) | > 97.0% (Area %) |
| Residual Solvent | GC-HS | < 5000 ppm (MeOH/Dioxane) |
| Water Content | Karl Fischer | < 1.0% w/w |
Key ¹H NMR Signals (Predicted in DMSO-d₆):
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δ 7.20 - 7.40 (m, 4H): Para-substituted phenyl ring protons.[2]
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δ 3.75 (s, 2H): Benzylic methylene protons (-CH ₂-NH₂).[2]
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δ 3.55 (t, 2H): Lactam N-methylene (-N-CH ₂-).
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δ 2.40 (t, 2H): Lactam carbonyl-adjacent methylene (-CO-CH ₂-).
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δ 1.85 (m, 4H): Lactam central methylenes.[2]
Applications in Drug Discovery
Factor Xa and Thrombin Inhibition
This compound is a structural analog of the key intermediates used in the synthesis of Apixaban and Rivaroxaban .[2] While Apixaban utilizes a p-methoxyphenyl and a p-aminophenyl linker, the aminomethyl variant (CAS 444002-98-6) serves as a critical probe for "homologation scanning."
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Mechanism: Extending the amine by one methylene unit (-CH₂-) alters the vector of the H-bond donor in the S1/S4 pocket of coagulation factors.
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Use Case: Researchers use this intermediate to synthesize "extended" analogs to probe the depth of the S4 binding pocket or to improve metabolic stability by blocking direct N-oxidation at the aniline position.[2]
Peptidomimetics Design
The N-aryl piperidinone scaffold is a validated β-turn mimetic . The rigid lactam constrains the geometry of the attached phenyl ring.[2]
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The aminomethyl group acts as an anchor point for attaching amino acids or carboxylic acid pharmacophores.[2]
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Workflow: Coupling CAS 444002-98-6 with N-protected amino acids (using HATU/DIPEA) generates novel peptidomimetics with restricted conformational flexibility.
Application Workflow Diagram
The following diagram depicts how this building block integrates into a medicinal chemistry campaign.
Figure 2: Divergent application of CAS 444002-98-6 in medicinal chemistry.
Safety and Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
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Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]
Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[2]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over time.[2]
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).[2]
References
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Chemical Identity & Structure
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Synthetic Methodology (N-Arylation)
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Application in Factor Xa Inhibitors (Apixaban Context)
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Pinto, D. J. P., et al. (2007).[2] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry. [Link][2]
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Nitrile Reduction Protocols
